7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-inflammatory and anti-cancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways such as NF-κB, MAPK, and PI3K/Akt . Additionally, the compound can inhibit the activity of enzymes like COX-2 and MMPs, which play roles in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one: Another coumarin derivative with similar therapeutic properties.
2-(4-methoxybenzyloxy)phenylboronic acid: A related compound used in various chemical reactions.
Uniqueness
7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to modulate multiple signaling pathways and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)11-20-14-8-6-12-7-9-17(18)21-16(12)10-14/h2-10H,11H2,1H3 |
InChI Key |
NRGSDMOFAMXTGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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